5-(Difluoromethoxy)-2-methyl-3-(trifluoromethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Difluoromethoxy)-2-methyl-3-(trifluoromethyl)pyridine is a fluorinated pyridine derivative The presence of fluorine atoms in its structure imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Difluoromethoxy)-2-methyl-3-(trifluoromethyl)pyridine typically involves the introduction of difluoromethoxy and trifluoromethyl groups onto a pyridine ring. One common method includes the use of difluoromethylation and trifluoromethylation reactions. These reactions often require specific reagents such as difluoromethylating agents and trifluoromethylating agents, along with catalysts to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation and trifluoromethylation processes. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
5-(Difluoromethoxy)-2-methyl-3-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, where functional groups are replaced by other groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of functionalized pyridine derivatives .
Scientific Research Applications
5-(Difluoromethoxy)-2-methyl-3-(trifluoromethyl)pyridine has several scientific research applications:
Mechanism of Action
The mechanism by which 5-(Difluoromethoxy)-2-methyl-3-(trifluoromethyl)pyridine exerts its effects involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors, influencing various biochemical pathways. The compound can modulate enzyme activity, receptor binding, and other molecular interactions, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
2-(Difluoromethoxy)-5-iodo-3-(trifluoromethyl)pyridine: Similar in structure but contains an iodine atom instead of a methyl group.
5-(Trifluoromethyl)pyridin-2-ylamine: Contains an amine group instead of a difluoromethoxy group.
Uniqueness
5-(Difluoromethoxy)-2-methyl-3-(trifluoromethyl)pyridine is unique due to the combination of difluoromethoxy and trifluoromethyl groups on the pyridine ring. This combination imparts distinct chemical properties, such as increased lipophilicity and stability, making it valuable in various applications .
Properties
Molecular Formula |
C8H6F5NO |
---|---|
Molecular Weight |
227.13 g/mol |
IUPAC Name |
5-(difluoromethoxy)-2-methyl-3-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C8H6F5NO/c1-4-6(8(11,12)13)2-5(3-14-4)15-7(9)10/h2-3,7H,1H3 |
InChI Key |
SNJMBFJVMAAZGC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=N1)OC(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.